molecular formula C5H9NO4S B15205708 Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate

Cat. No.: B15205708
M. Wt: 179.20 g/mol
InChI Key: FJLZQDNQDBVTKW-UHFFFAOYSA-N
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Description

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate is a heterocyclic compound featuring a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1,1-dioxo-thietane-3-carboxylate typically involves the reaction of appropriate thietane precursors with methylating agents. One common method includes the reaction of 3-amino-1,1-dioxo-thietane with methyl chloroformate under basic conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur compounds.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-1,1-dioxo-thietane-3-carboxylate involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form covalent bonds with biological molecules, potentially disrupting their function. Additionally, the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-1,1-dioxo-thiolane-3-carboxylate: Similar structure but with a five-membered ring.

    Methyl 3-amino-1,1-dioxo-thiophene-3-carboxylate: Contains a thiophene ring instead of a thietane ring.

Uniqueness

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate is unique due to its four-membered thietane ring, which imparts distinct chemical and biological properties compared to its five-membered and six-membered ring analogs

Biological Activity

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thietane ring, which is a four-membered heterocycle containing sulfur. The presence of the amino group and the dioxo functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds, while the sulfone group can engage in diverse chemical interactions. This interaction profile allows the compound to modulate enzyme activities and influence metabolic pathways involving sulfur-containing compounds .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, studies have shown that thietane derivatives can inhibit enzymes related to bacterial virulence factors, such as the Type III secretion system (T3SS) in Gram-negative pathogens . This inhibition can lead to reduced pathogenicity and offers a potential therapeutic avenue for treating bacterial infections.

Antimicrobial Properties

Thietane derivatives, including this compound, have been evaluated for their antimicrobial properties. A study demonstrated that certain thietanes exhibit significant antibacterial activity against various strains of bacteria. This activity is likely due to their ability to disrupt bacterial cell functions or inhibit essential metabolic pathways .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of this compound:

Study Focus Findings
Enzyme InhibitionDemonstrated inhibition of T3SS in E. coli models at concentrations as low as 50 µM.
Antimicrobial ActivityShowed significant antibacterial effects against Staphylococcus aureus and Escherichia coli with IC50 values indicating potency.
Synthesis and EvaluationReported on the synthesis of thietane derivatives and their biological evaluation, highlighting their potential as therapeutic agents.

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

methyl 3-amino-1,1-dioxothietane-3-carboxylate

InChI

InChI=1S/C5H9NO4S/c1-10-4(7)5(6)2-11(8,9)3-5/h2-3,6H2,1H3

InChI Key

FJLZQDNQDBVTKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CS(=O)(=O)C1)N

Origin of Product

United States

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